5-methyl-1-phenyl-1H-pyrazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1-phenylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-7-10(11)12-13(8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYCYBOUQALXRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393905 | |
| Record name | 5-methyl-1-phenyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4280-78-8, 85485-59-2 | |
| Record name | 5-methyl-1-phenyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1-phenyl-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Methyl 1 Phenyl 1h Pyrazol 3 Amine and Its Derivatives
Established Synthetic Routes to the 5-Amino-1-phenyl-1H-pyrazole Core
The construction of the 5-amino-1-phenyl-1H-pyrazole framework can be achieved through several reliable synthetic strategies, primarily involving the formation of the heterocyclic ring from acyclic precursors.
Cyclocondensation reactions are the most traditional and widely employed methods for constructing the pyrazole (B372694) ring. nih.gov The classic Knorr pyrazole synthesis, which involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound, is a cornerstone of this approach. beilstein-journals.orgnih.gov For the synthesis of aminopyrazoles, β-ketonitriles are particularly effective precursors. nih.gov
The most direct route to the 5-amino-3-methyl-1-phenylpyrazole core involves the condensation of phenylhydrazine (B124118) with a β-ketonitrile, such as acetoacetonitrile (3-oxobutanenitrile). nih.gov The reaction proceeds via nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the cyclization is a critical aspect, with the substituted hydrazine's R-group (phenyl in this case) typically ending up on the nitrogen atom adjacent to the carbon derived from the less electrophilic carbonyl (or its nitrile equivalent). beilstein-journals.org
Other 1,3-dielectrophilic systems used in cyclocondensation reactions to form pyrazole rings include α,β-unsaturated carbonyl compounds and acetylenic ketones. mdpi.com However, for the direct synthesis of 5-aminopyrazoles, β-ketonitriles remain the most versatile starting materials. nih.gov
| Reactant 1 | Reactant 2 | Product Type | Reference |
|---|---|---|---|
| 1,3-Dicarbonyl Compound | Hydrazine | Substituted Pyrazole | nih.govnih.gov |
| β-Ketonitrile | Hydrazine | 5-Aminopyrazole | nih.gov |
| α,β-Unsaturated Ketone (Chalcone) | Hydrazine | Pyrazoline (oxidized to Pyrazole) | nih.govmdpi.com |
| Acetylenic Ketone | Hydrazine | Regioisomeric Pyrazoles | mdpi.com |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as powerful tools for building molecular complexity with high efficiency, atom economy, and procedural simplicity. mdpi.comnih.gov Several MCRs have been developed for the synthesis of highly functionalized pyrazole derivatives. nih.gov
A common MCR strategy for producing 5-aminopyrazole derivatives involves the reaction of a hydrazine, a β-dicarbonyl compound (or equivalent), and a source of cyanide, often malononitrile. nih.govrsc.org For example, a four-component reaction of an aldehyde, malononitrile, phenylhydrazine, and a catalyst can yield highly substituted 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles. nih.govrsc.org These reactions often proceed through a series of condensation and cyclization steps in a one-pot fashion, avoiding the need to isolate intermediates. acs.org The use of catalysts, such as tannic acid–functionalized silica-coated nanoparticles, can enhance the efficiency and green credentials of these syntheses. nih.gov
| Components | Product Type | Key Features | Reference |
|---|---|---|---|
| Aldehyde, Malononitrile, Phenylhydrazine, Catalyst | 5-Amino-pyrazole-4-carbonitriles | One-pot, high efficiency | nih.govrsc.org |
| Malononitrile, Orthoester, Hydrazine Derivative | 5-Amino-4-cyano-1-substituted pyrazoles | Good yields, simple procedure | tandfonline.com |
| Aryl Glyoxal, Aryl Thioamide, Pyrazolone (B3327878) | Pyrazole-linked Thiazoles | Green, room temperature reaction | acs.org |
The title compound, known interchangeably in literature as 5-amino-3-methyl-1-phenylpyrazole due to potential tautomerism, is a versatile building block. sigmaaldrich.com A standard laboratory synthesis involves the reaction of phenylhydrazine with ethyl acetoacetate (B1235776) to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (also known as PMP or Edaravone), followed by conversion of the pyrazolone to the corresponding amine. nih.gov A more direct synthesis, as mentioned, is the cyclocondensation of phenylhydrazine with acetoacetonitrile. nih.gov
Once formed, 5-methyl-1-phenyl-1H-pyrazol-3-amine can be used to synthesize a variety of other heterocyclic systems. For example, it reacts with 2-formylbenzoic acid in a mixture of acetonitrile (B52724) and water to produce (±)-3-(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. nih.govresearchgate.net It is also a precursor for pyrazolo[3,4-b]pyridines, which can be formed through reactions with various reagents like ethoxymethylenemalononitrile (B14416) or by treating its acetylamino derivative with the Vilsmeier-Haack reagent. researchgate.net
Strategies for Derivatization at Various Positions of the this compound Scaffold
The this compound scaffold possesses several sites amenable to chemical modification, including the pyrazole ring itself, the exocyclic amine, and the N-phenyl moiety.
The pyrazole ring has distinct electronic properties that direct its reactivity. mdpi.com The C4 position is electron-rich and thus highly susceptible to electrophilic substitution. pharmaguideline.com Reactions such as nitration and bromination of 1-phenylpyrazole (B75819) occur selectively at the C4 position under neutral or mildly acidic conditions (e.g., using nitric acid in acetic anhydride). researchgate.net Similarly, C-acylation of the related 3-methyl-1-phenyl-pyrazol-5-one scaffold has been shown to occur selectively at the C4 position. rsc.org
The amino group at the C3 position is also a key site for functionalization. It can undergo typical amine reactions, such as acylation to form amides or reaction with benzenesulfonyl chloride to yield sulfonamides. researchgate.net Furthermore, it can be diazotized and coupled with other aromatic systems or used as a nucleophile in condensation reactions to build larger, more complex structures. researchgate.net
| Position | Reaction Type | Reagent(s) | Product | Reference |
|---|---|---|---|---|
| C4 | Nitration | Nitric Acid / Acetic Anhydride | 4-Nitro-1-phenylpyrazole | researchgate.net |
| C4 | Bromination | Bromine in Chloroform | 4-Bromo-1-phenylpyrazole | researchgate.net |
| C3-NH₂ | Sulfonylation | Benzenesulfonyl chloride | N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide | researchgate.net |
| C3-NH₂ | Acylation | Chloroacetyl chloride | 2-Chloro-N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)acetamide | researchgate.net |
While the pyrazole ring is generally more reactive towards electrophiles, substitution can be directed to the N-phenyl ring by altering reaction conditions. In strongly acidic media, the pyrazole ring becomes protonated, deactivating it towards electrophilic attack. researchgate.net This allows for electrophilic substitution to occur on the appended phenyl group. For instance, the nitration of 1-phenylpyrazole with a mixture of nitric and sulfuric acids at low temperatures yields 1-(p-nitrophenyl)pyrazole as the major product. researchgate.net Similarly, bromination in concentrated sulfuric acid in the presence of silver sulfate (B86663) leads to the formation of 1-(p-bromophenyl)pyrazole. researchgate.net
An alternative and often more controlled strategy is to introduce the desired substituents onto the phenyl ring of the hydrazine precursor before the pyrazole ring is constructed. Using a substituted phenylhydrazine (e.g., 4-chlorophenylhydrazine (B93024) or p-tolylhydrazine) in the initial cyclocondensation reaction allows for the straightforward synthesis of pyrazoles with a wide variety of functionalities on the N-phenyl moiety. nih.gov
Chemical Transformations Involving the Amino Group
The amino group at the C3 position of the this compound core is a versatile functional handle that allows for a wide array of chemical modifications. This nucleophilic center readily participates in reactions with various electrophiles, leading to the formation of a diverse range of derivatives. These transformations are crucial for the synthesis of more complex heterocyclic systems and for the development of novel compounds with potential applications in medicinal chemistry and material science. Key reactions involving this amino group include acylation, sulfonylation, diazotization, and condensation reactions, which often serve as precursors for subsequent cyclization to form fused heterocyclic scaffolds.
The reactivity of the amino group has been exploited to build pyrazolo[3,4-b]pyridine structures, among other significant chemical frameworks. The following subsections detail specific chemical transformations of the amino group of this compound.
Acylation and Sulfonylation Reactions
The nucleophilic amino group of this compound reacts with acylating and sulfonylating agents to yield the corresponding amides and sulfonamides. For instance, treatment with chloroacetyl chloride in the presence of a base like anhydrous potassium carbonate in dioxane furnishes the N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)-2-chloroacetamide. Similarly, reaction with benzenesulfonyl chloride leads to the formation of the corresponding sulfonamide.
Another notable acylation is the reaction with a mixture of acetic acid and acetic anhydride, which results in the formation of 5-acetylamino-3-methyl-1-phenylpyrazole. This acetylated derivative can then be utilized in further synthetic steps, such as the Vilsmeier-Haack reaction, to introduce other functional groups and construct fused ring systems.
Condensation Reactions
The amino group readily undergoes condensation reactions with various carbonyl compounds and activated methylene (B1212753) compounds. For example, it reacts with ethoxymethylenemalononitrile and ethyl 2-cyano-3-ethoxyacrylate to yield substituted pyrazole derivatives. These reactions are pivotal in the synthesis of pyrazolo[3,4-b]pyridine derivatives. The initial condensation products can be cyclized under different conditions to afford the fused pyridine (B92270) ring.
Furthermore, the reaction of this compound with benzylidinemalononitrile has been reported to produce a substituted pyrazolo[3,4-b]pyridine. These condensation reactions highlight the utility of the amino group as a key nucleophile in the construction of complex heterocyclic systems.
Diazotization Reactions
The primary amino group can be converted to a diazonium salt, which can then undergo coupling reactions. The reaction with arenediazonium salts leads to the formation of azo-linked pyrazole derivatives. This transformation introduces a chromophoric azo group and provides a pathway to further functionalization.
The following table summarizes various chemical transformations involving the amino group of this compound, as reported in the literature.
| Reactant | Reagent | Product | Reference |
| This compound | Benzenesulfonyl chloride | N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide | |
| This compound | Arenediazonium salt | Azo-substituted 3-methyl-1-phenylpyrazole | |
| This compound | Chloroacetyl chloride | 2-Chloro-N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)acetamide | |
| This compound | Ethoxymethylenemalononitrile | Substituted 3-methyl-1-phenylpyrazole | |
| This compound | Ethyl 2-cyano-3-ethoxyacrylate | Substituted 3-methyl-1-phenylpyrazole | |
| This compound | Acetic acid/Acetic anhydride | 5-Acetylamino-3-methyl-1-phenylpyrazole | |
| This compound | Benzylidinemalononitrile | Substituted pyrazolo[3,4-b]pyridine |
Structure Activity Relationship Sar Studies of 5 Methyl 1 Phenyl 1h Pyrazol 3 Amine Derivatives
Impact of Substituent Variations on Pharmacological Efficacy
The biological activity of derivatives based on the 5-methyl-1-phenyl-1H-pyrazol-3-amine scaffold is profoundly influenced by the nature and position of various substituents. These modifications can alter the compound's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, thereby affecting its interaction with biological targets.
The substitution pattern on the pyrazole (B372694) ring itself is a key determinant of pharmacological activity. The positions of the methyl and amino groups on the pyrazole core are critical for the molecule's interaction with its biological targets.
The functionalization of the pyrazole nucleus with amino substituents in different positions has led to multifunctional pharmacologically active compounds. mdpi.com For instance, the position of the amino group, whether at the 3, 4, or 5-position, can drastically alter the biological activity profile, with 3-aminopyrazoles and 5-aminopyrazoles often exhibiting potent anticancer and anti-inflammatory properties. mdpi.com
Research on 4-aminopyrazoles (4APs) has demonstrated the importance of the distance between the exocyclic amino group and the endocyclic NH for anticonvulsant activity. mdpi.com In one study, a compound characterized by a methyl group at position 3 and a substituted phenyl ring at position 5 showed some anticonvulsant activity. mdpi.com Furthermore, the presence of a methyl group on the pyrazole core can influence the compound's metabolic stability and lipophilicity, which in turn affects its pharmacokinetic profile.
The following table illustrates the hypothetical impact of altering substituents on the pyrazole core, based on general principles observed in related pyrazole series.
| Compound | R1 (Position 3) | R2 (Position 5) | Observed/Expected Activity Trend |
| A | -CH3 | -NH2 | Baseline activity |
| B | -CF3 | -NH2 | Increased potency may be observed due to the electron-withdrawing nature of CF3. |
| C | -CH3 | -NH-COCH3 | Decreased activity is possible due to the steric bulk and altered electronic properties of the acetylated amino group. |
| D | -H | -NH2 | Altered selectivity or potency, as the methyl group often contributes to binding affinity. |
Modifications to the N-phenyl ring at the 1-position of the pyrazole core provide a crucial avenue for fine-tuning the pharmacological properties of these derivatives. The electronic and steric nature of substituents on this ring can significantly impact binding affinity and selectivity.
For example, in a series of 1,5-diphenylpyrazole derivatives, the introduction of various substituents on the phenyl ring led to a range of biological activities. mdpi.com Generally, electron-withdrawing groups such as halogens (e.g., -Cl, -F) or nitro groups (-NO2) can enhance activity by modulating the electronic density of the pyrazole ring system. Conversely, electron-donating groups like methoxy (B1213986) (-OCH3) or methyl (-CH3) can also positively influence activity, depending on the specific target and the nature of the binding pocket. mdpi.com
The position of the substituent on the phenyl ring (ortho, meta, or para) is also critical. For instance, a substituent at the para position might extend into a specific hydrophobic pocket of a receptor, thereby increasing binding affinity, while the same substituent at the ortho position could introduce steric hindrance and reduce activity.
The table below provides a hypothetical representation of how phenyl ring substitutions might affect biological activity, based on trends seen in similar heterocyclic compounds.
| Compound | Substitution on Phenyl Ring | Observed/Expected Activity Trend |
| E | Unsubstituted | Baseline activity |
| F | 4-Chloro | Increased activity is often observed with halogen substitutions due to favorable hydrophobic and electronic interactions. |
| G | 4-Methoxy | Activity may increase or decrease depending on the target's binding site polarity. |
| H | 2,4-Dichloro | Potentially higher activity due to multiple halogen interactions, but steric hindrance could be a factor. |
| I | 4-Nitro | The strong electron-withdrawing nature may enhance potency. |
The aminopyrazole moiety is a critical pharmacophoric element in many biologically active pyrazole derivatives. The amino group can act as a hydrogen bond donor, and the pyrazole nitrogens can act as hydrogen bond acceptors, facilitating key interactions with amino acid residues in the binding sites of proteins such as kinases and receptors.
The ability of the aminopyrazole to form these hydrogen bonds is often essential for anchoring the ligand in the correct orientation for effective biological activity. mdpi.com For example, in kinase inhibitors, the aminopyrazole moiety frequently forms hydrogen bonds with the hinge region of the ATP-binding site, a common interaction motif for this class of drugs.
Furthermore, the amino group can be a site for further chemical modification, allowing for the attachment of other functional groups to explore additional binding interactions or to modulate the physicochemical properties of the molecule. The versatility of the aminopyrazole moiety makes it a valuable scaffold in drug discovery. mdpi.com
Pharmacophore Mapping and Ligand-Based Drug Design Principles Applied to Pyrazoles
Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. For pyrazole derivatives, a typical pharmacophore model might include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
Ligand-based drug design relies on the analysis of a set of known active molecules to develop a pharmacophore model. This model can then be used to virtually screen large compound libraries to identify new molecules with a high probability of being active. The key pharmacophoric features of aminopyrazole derivatives often include:
A hydrogen bond donor: typically the amino group.
One or more hydrogen bond acceptors: the nitrogen atoms of the pyrazole ring.
A hydrophobic/aromatic feature: represented by the phenyl ring.
Another hydrophobic feature: represented by the methyl group.
By understanding these key features and their spatial relationships, medicinal chemists can rationally design new derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. The application of these in silico methods can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising compounds.
Molecular Mechanisms of Action for 5 Methyl 1 Phenyl 1h Pyrazol 3 Amine Analogues
Elucidation of Specific Molecular Targets and Biological Pathways
The pharmacological effects of 5-methyl-1-phenyl-1H-pyrazol-3-amine analogues are achieved through precise interactions with specific biomolecules. These interactions trigger cascades of cellular events, leading to the observed therapeutic outcomes. Research has focused on identifying these primary molecular targets and the subsequent biological pathways that are modulated.
A primary mechanism through which pyrazole (B372694) analogues exert their effects is the inhibition of various enzymes critical to disease progression. Their structural framework allows for effective binding to the active sites of these enzymes, leading to a reduction in their catalytic activity.
Kinases (e.g., EGFR, CDK, BTK): The pyrazole scaffold is a key feature in the design of kinase inhibitors. For instance, the phthalazinone pyrazole derivative, 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT), was identified as a potent inhibitor of Aurora kinase A. nih.gov Subsequent investigations revealed that PHT also directly targets and inhibits Glycogen Synthase Kinase 3 (GSK3). nih.gov Other studies have highlighted different pyrazole analogues as effective kinase inhibitors. A 5-aminopyrazole derivative was evaluated as a good antiproliferative Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) inhibitor against several tumor cell lines. frontiersin.org Pyrazole-based analogues have also been specifically designed and synthesized as Cyclin-Dependent Kinase 2 (CDK2) inhibitors, demonstrating their potential in cancer therapy. researchgate.netresearchgate.net Furthermore, the 5-aminopyrazole Pirtobrutinib is a reversible inhibitor of Bruton's Tyrosine Kinase (BTK), a nonreceptor tyrosine kinase that is a major therapeutic target for B-cell-driven malignancies. mdpi.com
COX Enzymes: Pyrazole derivatives are well-known for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes. A study on substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one derivatives identified several compounds with pronounced and selective COX-2 inhibition. nih.gov The rationale for exploring pyrazole analogues as COX inhibitors is supported by the success of marketed drugs containing this core structure, such as celecoxib. researchgate.net Hybrid pyrazole analogues have also been synthesized and shown to possess potent anti-inflammatory activity through the inhibition of COX-1 and COX-2 enzymes. researchgate.net
Alpha-Glucosidase and Alpha-Amylase: Analogues of this compound have demonstrated significant potential as antidiabetic agents through the inhibition of carbohydrate-hydrolyzing enzymes. Several synthesized series of pyrazole derivatives have shown excellent to good inhibitory activity against both α-glucosidase and α-amylase. escholarship.orgfrontiersin.org For example, two derivatives, 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2), exhibited potent inhibition of both enzymes, with IC50 values comparable to the standard drug acarbose. nih.gov Similarly, novel thiazolidin-4-one derivatives containing a pyrazole moiety have been developed as effective α-amylase inhibitors. mdpi.com
Meprin: Meprins, a family of metalloproteinases, have recently emerged as therapeutic targets in conditions like cancer and fibrosis. Pyrazole derivatives have been identified as potent inhibitors of these enzymes. Structural modifications of the pyrazole scaffold, particularly at positions 3 and 5, have led to the development of highly potent pan-meprin inhibitors as well as inhibitors with high selectivity for meprin α over meprin β. mdpi.comnih.gov
| Compound/Series | Target Enzyme | Key Finding (IC50/Activity) | Reference |
|---|---|---|---|
| Pyz-1 | α-Glucosidase | IC50: 75.62 ± 0.56 µM | nih.gov |
| Pyz-2 | α-Glucosidase | IC50: 119.3 ± 0.75 µM | nih.gov |
| Pyz-1 | α-Amylase | IC50: 95.85 ± 0.92 µM | nih.gov |
| Pyz-2 | α-Amylase | IC50: 120.2 ± 0.68 µM | nih.gov |
| Compound 5k | α-Glucosidase | IC50: 0.31 ± 0.01 µM | escholarship.org |
| Compound 5k | α-Amylase | IC50: 4.51 ± 1.15 µM | escholarship.org |
| Compound 5a | CDK2/cyclin E | IC50: 0.98 ± 0.06 μM | researchgate.net |
| Pirtobrutinib | Bruton's Tyrosine Kinase (BTK) | Reversible Inhibitor | mdpi.com |
Beyond enzyme inhibition, pyrazole analogues can modulate the activity of crucial cellular receptors.
Opioid Receptors and Acid-Sensing Ion Channel Subtype 1α: Recent studies have revealed that pyrazole compounds can modulate receptors involved in pain signaling. A series of regio-isomeric pyrazole compounds (LQFM-020, LQFM-021, and LQFM-039) were found to be directly involved in antinociceptive effects through interactions with multiple targets. nih.gov Electrophysiological analyses demonstrated that these compounds act as agonists on the μ-Opioid Receptor (μMOR). nih.gov Concurrently, the same compounds were shown to inhibit the Acid-Sensing Ion Channel subtype 1α (ASIC-1α), a proton-gated cation channel involved in pain sensation. nih.gov The inhibitory concentrations (IC50) for ASIC-1α were 96.1 µM, 91.6 µM, and 235.2 µM for LQFM-020, LQFM-021, and LQFM-039, respectively. nih.gov This dual action on both opioid and ASIC receptors highlights a complex mechanism for the analgesic properties of these pyrazole analogues.
The interaction of pyrazole analogues with their molecular targets initiates downstream effects on fundamental cellular processes, which are often dysregulated in disease.
Induction of Apoptosis: A key anticancer mechanism for many pyrazole derivatives is the induction of programmed cell death, or apoptosis. One study found that a novel series of pyrazole with benzo[d]thiazole derivatives could induce apoptosis in breast cancer cells in a concentration-dependent manner, an effect verified by Annexin V/PI flow cytometry and Western blot analysis. mdpi.com Similarly, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives were shown to activate pro-apoptotic proteins such as Bax, p53, and Caspase-3, leading to cell death in various cancer cell lines.
Inhibition of Angiogenesis: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and survival. Pyrazole-based compounds have been identified as potential anti-angiogenic agents. For example, the pyrazolyl-urea compound known as GeGe3 has been shown to inhibit tumor angiogenesis. Another approach involves targeting enzymes that promote angiogenesis; derivatives of pyrazoline have been developed as inhibitors of aminopeptidase (B13392206) N (APN) to disrupt this process.
Cell Cycle Arrest: Disruption of the cell cycle is another established anticancer strategy. Pyrazole analogues have been shown to arrest cell cycle progression at various phases. The Aurora kinase A inhibitor PHT was found to induce a G2/M arrest in cancer cells. nih.gov Other pyrazole derivatives have been reported to cause cell cycle arrest in the G0/G1 phase or the S phase. This cytostatic effect is sometimes linked to the upregulation of cell cycle inhibitors, such as the p21 protein, following an increase in p53. researchgate.net
Modulation of Reactive Oxygen Species Production: The role of pyrazole analogues in modulating reactive oxygen species (ROS) is multifaceted. In the context of cancer, some derivatives have been shown to provoke apoptosis by elevating intracellular ROS levels, which leads to increased cellular stress and activation of cell death pathways. Conversely, other pyrazole derivatives have been developed for their antioxidant properties, acting as scavengers of free radicals. nih.gov
| Cellular Process | Compound/Series | Cell Line/Model | Key Finding | Reference |
|---|---|---|---|---|
| Apoptosis Induction | Compound 8l (pyrazole-benzo[d]thiazole) | MDA-MB-231 | Concentration-dependent induction of apoptosis | mdpi.com |
| Apoptosis Induction | Compound 3f (diaryl-pyrazole) | MDA-MB-468 | Triggered apoptosis through ROS production and caspase 3 activation | |
| Angiogenesis Inhibition | GeGe3 (pyrazolyl-urea) | Tumor models | Inhibited tumor angiogenesis | |
| Cell Cycle Arrest | PHT (phthalazinone pyrazole) | MKL-1 | Induced G2/M arrest | nih.gov |
| Cell Cycle Arrest | Compound 5f | PC3 | Induced G0/G1 phase arrest | |
| Cell Cycle Arrest | Compound 3f (diaryl-pyrazole) | MDA-MB-468 | Induced cell cycle arrest in S phase |
In Vitro Mechanistic Investigations
The elucidation of the molecular mechanisms of this compound analogues heavily relies on a variety of in vitro experimental models. These studies are fundamental for characterizing the direct interactions between the compounds and their biological targets under controlled laboratory conditions.
Standard in vitro techniques include enzymatic assays to determine the inhibitory potency of compounds, often expressed as IC50 values. nih.gov For anticancer research, mechanistic studies are frequently conducted on panels of human cancer cell lines. mdpi.com Methodologies such as the MTT assay are used to evaluate cytotoxicity and antiproliferative activity. To delve deeper into the mechanism, techniques like flow cytometry are employed to analyze the effects on the cell cycle and to quantify apoptosis through methods like Annexin-V-FITC and propidium (B1200493) iodide staining. Western blot analysis is another crucial tool used to confirm the modulation of specific proteins, such as the inhibition of CDK2 or the activation of caspases, which are key executors of apoptosis. researchgate.netmdpi.com Furthermore, the ability of these compounds to generate ROS can be measured using specific fluorescent probes in cell culture.
Ex Vivo Mechanistic Characterization
Ex vivo studies, which are conducted on tissues or organs isolated from an organism, serve as a bridge between in vitro experiments and in vivo animal models. These studies allow for the investigation of a compound's effects in the more complex, multi-cell type environment of a tissue while maintaining experimental control.
For pyrazole analogues, specific ex vivo mechanistic data is less commonly reported than in vitro or in vivo findings. However, the utility of this approach has been demonstrated in related fields. For example, in dermatological research, skin explants have been used to assess the efficacy of anti-wrinkle technology. In these models, tissues are treated daily, and subsequent histological and molecular analyses are performed to visualize and quantify changes in extracellular matrix components like collagen and hyaluronic acid. This type of ex vivo model could be adapted to characterize the effects of pyrazole analogues on tissue-level processes, such as inflammation in synovial explants or metabolic activity in isolated pancreatic islets, providing deeper mechanistic insights into their therapeutic potential.
Advanced Computational Approaches in Pyrazole Research
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the molecular geometry, electronic properties, and vibrational frequencies of molecules. In the context of pyrazole (B372694) research, DFT calculations provide fundamental insights into the intrinsic properties of compounds like 5-methyl-1-phenyl-1H-pyrazol-3-amine .
Studies on analogous pyrazole structures have demonstrated the utility of DFT in elucidating their electronic and structural characteristics. For instance, DFT calculations performed on N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, a compound containing a similar pyrazole core, at the B3LYP/6–311 G(d,p) level, revealed important electronic parameters. nih.gov The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies were -5.3130 eV and -0.2678 eV, respectively, resulting in a HOMO-LUMO energy gap of 5.0452 eV. nih.gov This energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability and lower reactivity.
Similarly, DFT studies on 5-(4-fluorophenyl)-1H-pyrazol-3-amine have been used to determine its optimized molecular crystal structure and to analyze its molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs). tandfonline.com These calculations are crucial for understanding how the molecule will interact with other molecules and its potential reactive sites.
The electronic properties calculated through DFT are summarized in the table below, showcasing the types of data that can be generated for pyrazole derivatives.
| Property | Value (eV) | Significance |
| HOMO Energy | -5.3130 | Indicates the ability to donate an electron. |
| LUMO Energy | -0.2678 | Indicates the ability to accept an electron. |
| Energy Gap (ΔE) | 5.0452 | Reflects chemical reactivity and stability. |
These theoretical calculations are invaluable for understanding the fundamental electronic nature of pyrazole compounds, providing a basis for predicting their behavior in various chemical and biological systems.
Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a protein. These methods are central to structure-based drug design, allowing researchers to visualize and understand how a compound like This compound might bind to a biological target.
Molecular docking studies have been performed on derivatives of 5-methyl-1-phenyl-1H-pyrazol to explore their potential as inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.gov In one such study, derivatives were docked into the active sites of VEGFR-2, Aurora A, and CDK2. nih.govresearchgate.net The results revealed that these compounds could bind effectively within the binding pockets of these proteins, primarily through hydrogen bond interactions. nih.gov The binding energies, which indicate the affinity of the ligand for the protein, were found to be significant. For example, specific derivatives showed minimum binding energies of -10.09 kJ/mol with VEGFR-2, -8.57 kJ/mol with Aurora A, and -10.35 kJ/mol with CDK2. nih.govresearchgate.net
The following table summarizes the docking results for representative pyrazole derivatives with different protein kinases:
| Protein Target | PDB ID | Derivative | Binding Energy (kJ/mol) |
| VEGFR-2 | 2QU5 | 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -10.09 |
| Aurora A | 2W1G | 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -8.57 |
| CDK2 | 2VTO | 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | -10.35 |
Following docking, molecular dynamics simulations can be employed to study the stability of the ligand-protein complex over time. The Automated Topology Builder (ATB) provides pre-calculated molecular dynamics topologies for molecules like 3-Methyl-1-phenyl-1H-pyrazol-5-amine , a tautomer of the subject compound, which can be used in MD simulations to refine the docked pose and to gain a more dynamic understanding of the binding interactions. uq.edu.au These simulations provide insights into the conformational changes of both the ligand and the protein upon binding, offering a more realistic representation of the interaction in a biological environment.
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. For pyrazole-based compounds, virtual screening can be a highly effective method for identifying new potential therapeutic agents.
In a notable example, a virtual screening strategy was employed to identify inhibitors of the papain-like protease (PLpro) of SARS-CoV-2, a critical enzyme for viral replication. nih.gov This screening led to the discovery of a hit compound with an N-(3-(5-amino-1H-pyrazol-3-yl)phenyl) benzenesulfonamide (B165840) scaffold. nih.gov This initial hit served as the starting point for further chemical modifications.
Lead optimization is the process of taking a promising compound (a "lead") discovered through screening and modifying its chemical structure to improve its properties, such as potency, selectivity, and pharmacokinetic profile. The pyrazole scaffold is a versatile platform for such optimization efforts. For instance, the optimization of a 5-phenylpyrazolopyrimidinone scaffold, which is derived from a pyrazole core, has been explored to develop compounds with improved antitrypanosomal efficacy. acs.org This process involves systematically modifying different positions of the pyrazole ring to understand the structure-activity relationship (SAR) and to enhance the desired biological activity. acs.org
The general workflow for virtual screening and lead optimization involving a pyrazole scaffold can be summarized as follows:
| Step | Description | Key Activities |
| 1. Target Identification | A specific protein or enzyme is chosen as the target for drug discovery. | Literature review, biological pathway analysis. |
| 2. Library Preparation | A large database of small molecules, including pyrazole derivatives, is prepared for screening. | Compound acquisition or in silico generation. |
| 3. Virtual Screening | Computational methods, such as molecular docking, are used to predict which molecules in the library will bind to the target. | High-throughput docking, pharmacophore modeling. |
| 4. Hit Identification | The top-scoring molecules from the virtual screen are identified as "hits". | Analysis of docking scores and binding modes. |
| 5. Hit-to-Lead | The initial hits are synthesized and tested experimentally to confirm their activity. Promising hits become "leads". | In vitro assays, initial SAR analysis. |
| 6. Lead Optimization | The chemical structure of the lead compound is systematically modified to improve its properties. | Synthesis of analogs, detailed SAR studies, ADMET profiling. |
This systematic approach, combining computational screening with synthetic chemistry, has proven to be a powerful strategy for the development of novel pyrazole-based therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a predictive QSAR model, researchers can estimate the activity of newly designed compounds before they are synthesized, thus saving time and resources.
QSAR studies have been extensively applied to aminopyrazole derivatives to understand the structural features that are important for their biological activities. For example, a QSAR study on 3-aminopyrazoles as inhibitors of CDK2/cyclin A, a key regulator of the cell cycle and a target for cancer therapy, provided valuable insights into their mechanism of action. nih.gov The study revealed that the presence of substituted biphenyl (B1667301) or 2-thenyl phenyl groups at the R1 position of the pyrazole ring was favorable for activity. nih.gov Furthermore, the model indicated that increasing the electronegativity of an oxygen atom at a specific position could enhance the inhibitory activity. nih.gov
In another study, 2D and 3D-QSAR models were developed for a series of novel 5-aminopyrazole derivatives to predict their antioxidant and antitumor activities. nih.gov These models helped to identify the key structural requirements for these biological effects. The most potent antitumor compounds in the series were also predicted to be kinase inhibitors, a prediction that was supported by molecular docking studies. nih.gov
A typical QSAR study involves the following steps:
Data Set Collection: A series of compounds with known biological activities (e.g., IC50 values) is compiled.
Molecular Descriptor Calculation: A variety of numerical descriptors that characterize the structural, electronic, and physicochemical properties of the molecules are calculated.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
Prediction: The validated model is used to predict the activity of new, untested compounds.
The insights gained from QSAR models can guide the rational design of new This compound analogs with improved biological activities.
Diverse Pharmacological Activities of 5 Methyl 1 Phenyl 1h Pyrazol 3 Amine and Its Derivatives in Vitro and Ex Vivo Research
Anticancer Activities: Cellular and Molecular Insights
Derivatives of the pyrazole (B372694) scaffold have demonstrated significant potential in oncology research, exhibiting cytotoxic effects against a range of cancer cell lines and interfering with fundamental processes of cancer progression such as cell cycle regulation and apoptosis.
Cytotoxicity Against Various Cancer Cell Lines
A substantial body of research highlights the cytotoxic potential of pyrazole derivatives against a diverse array of human cancer cell lines. These compounds have shown inhibitory effects on the growth of cancers including leukemia, lung, colon, breast, and prostate cancers. mdpi.comnih.govmdpi.com
For instance, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives displayed significant cytotoxicity against MCF-7 (breast), A549 (lung), and PC-3 (prostate) cancer cell lines, with IC₅₀ values ranging from 3.9 to 35.5 μM for the most active compounds. nih.gov Another study found that the pyrazole derivative 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (compound 3f) was particularly potent against the triple-negative breast cancer cell line MDA-MB-468, with an IC₅₀ value of 14.97 μM after 24 hours of treatment. nih.gov Furthermore, derivatives such as 3,5-diphenyl-1H-pyrazole (L2) and 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) have shown moderate cytotoxicity against pancreatic (CFPAC-1) and breast (MCF-7) cancer cells, respectively. nih.gov
The following table summarizes the cytotoxic activities of various pyrazole derivatives against different human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Cell Line Type | Potency (IC₅₀/GI₅₀) |
| Compound 3f | MDA-MB-468 | Triple-Negative Breast | 14.97 μM (24h) |
| Compound 21 | K562, Jurkat | Acute Leukemia | Cytotoxic |
| L2 | CFPAC-1 | Pancreatic | 61.7 ± 4.9 μM |
| L3 | MCF-7 | Breast | 81.48 ± 0.89 μM |
| Methyl ester 5b | K562 | Erythroleukemia | 0.021 μM |
| Methyl ester 5b | A549 | Lung | 0.69 μM |
| Methyl ester 5b | MCF-7 | Breast | 1.7 μM |
| Compound 10b & 10c | MCF-7, A549, PC-3 | Breast, Lung, Prostate | Significant Cytotoxicity |
| Compound 21 | NCI-H23, HCT-15 | Non-small cell lung, Colon | >90% inhibition |
IC₅₀ (Half-maximal inhibitory concentration) and GI₅₀ (Half-maximal growth inhibition) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
Studies on Apoptosis Induction and Cell Cycle Modulation
Beyond direct cytotoxicity, pyrazole derivatives actively interfere with the cancer cell cycle and trigger programmed cell death, or apoptosis. nih.gov These mechanisms are crucial for halting the uncontrolled proliferation of tumor cells.
Several studies have demonstrated that these compounds can cause cell cycle arrest at different phases. For example, compound 3f was found to induce cell cycle arrest in the S phase in MDA-MB-468 breast cancer cells. nih.gov Similarly, another pyrazoline derivative, compound 21, caused a significant cell cycle arrest in the S-phase in Jurkat leukemia cells and increased the proportion of cells in the sub G0/G1 phase, which is indicative of apoptosis. nih.gov
The induction of apoptosis is a key feature of many pyrazole-based compounds. This process is often mediated through the intrinsic apoptosis pathway, which involves mitochondrial damage. nih.gov Research has shown that treatment with pyrazole derivatives leads to characteristic morphological changes of apoptosis, the externalization of phosphatidylserine, and DNA fragmentation. nih.gov This apoptotic effect is frequently accompanied by an increase in the generation of reactive oxygen species (ROS) and the activation of key executioner enzymes like caspase-3. nih.govresearchgate.net Furthermore, these compounds can modulate the levels of crucial apoptosis-regulating proteins, such as increasing the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. nih.govresearchgate.net
Inhibition of Specific Cancer-Related Targets and Signaling Pathways
The anticancer effects of pyrazole derivatives are rooted in their ability to interact with and inhibit specific molecular targets and signaling pathways that are critical for cancer cell survival and proliferation.
One of the key targets identified is the anti-apoptotic protein Bcl-2 . Certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been specifically designed as potential inhibitors of Bcl-2, thereby promoting the apoptotic pathway. nih.gov Another critical target is tubulin , a protein essential for microtubule formation and cell division. Some pyrazole analogues have been identified as tubulin polymerization inhibitors, disrupting microtubule organization and leading to cell cycle arrest. nih.gov
Furthermore, pyrazole derivatives have been shown to inhibit various protein kinases that play a central role in cancer progression. These include:
p38 Mitogen-Activated Protein Kinase (MAPK) : 5-aminopyrazole derivatives have been studied as selective inhibitors of p38 MAPK, a kinase involved in cellular responses to stress and inflammation, which can also play a role in cancer. mdpi.comresearchgate.net
Cyclin-Dependent Kinases (CDKs) : The pyrazole-containing compound AT7519 acts as an inhibitor of CDKs, which are fundamental regulators of the cell cycle. nih.gov
c-Met and ALK : Crizotinib, a pyrazole derivative, is an inhibitor of the c-Met and anaplastic lymphoma kinase (ALK) receptor tyrosine kinases, which are implicated in the growth of non-small cell lung carcinoma. nih.gov
Additionally, some derivatives have been found to block the NF-κB (nuclear factor kappa B) cascade , a signaling pathway crucial for inflammation and cancer cell survival, by selectively inhibiting kinases like NIK (NF-κB-inducing kinase). mdpi.com
Anti-inflammatory and Analgesic Properties
The pyrazole scaffold is a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs). eijppr.com Many derivatives have been investigated for their ability to alleviate inflammation and pain through various mechanisms of action. mdpi.comsemanticscholar.orgmdpi.com
Modulation of Inflammatory Mediators and Enzymes
The anti-inflammatory effects of pyrazole derivatives are largely attributed to their inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a protective role in the gastrointestinal tract, and COX-2, which is induced during inflammation and mediates pain and fever. eijppr.com Many pyrazole-based compounds, including the well-known drug Celecoxib, are designed as selective COX-2 inhibitors to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition. nih.govresearchgate.net
In addition to COX inhibition, these derivatives can also suppress the 5-LOX enzyme, which is involved in the production of leukotrienes, another class of inflammatory mediators. nih.govnih.gov The dual inhibition of both COX-2 and 5-LOX pathways is a promising strategy for developing safer and more effective anti-inflammatory agents. nih.gov
Beyond enzyme inhibition, pyrazole compounds can modulate the production and release of pro-inflammatory cytokines. Studies have shown they can reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in the inflammatory response. nih.gov This immunomodulatory activity further contributes to their anti-inflammatory profile.
Studies on Nociceptive and Pain Pathways
The analgesic, or pain-relieving, properties of pyrazole derivatives have been demonstrated in various preclinical models of pain. researchgate.netresearchgate.net These studies utilize tests such as the acetic acid-induced writhing test for peripheral pain and the tail-flick and hot-plate tests to assess centrally-mediated analgesia. eijppr.comresearchgate.netnih.gov
Research indicates that these compounds can exert their effects through both central and peripheral mechanisms. researchgate.net For example, the piperazine (B1678402) derivative 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) has been shown to reduce pain responses in both the neurogenic and inflammatory phases of the formalin test and to increase the pain threshold in thermal stimulus tests, suggesting the involvement of central nervous system pathways. nih.gov
Further investigation into the mechanism of action has revealed the involvement of specific neurotransmitter systems. The anti-nociceptive effect of LQFM-008, for instance, was found to be mediated through the serotonergic pathway, as its effects were antagonized by pre-treatment with serotonergic receptor antagonists. nih.gov This highlights the multifaceted nature of pyrazole derivatives in modulating pain signals.
Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)
The pyrazole scaffold, a core component of 5-methyl-1-phenyl-1H-pyrazol-3-amine, is a cornerstone in the development of novel antimicrobial agents. nih.gov Derivatives of this compound have demonstrated a broad spectrum of activity against various pathogens, including Gram-positive and Gram-negative bacteria, fungi, and viruses. nih.gov The versatility of the pyrazole ring allows for substitutions that modulate the antimicrobial efficacy and spectrum of these compounds. nih.govnaturalspublishing.com
Research has shown that newly synthesized heterocyclic compounds based on the pyrazole structure exhibit potent, albeit often moderate, antimicrobial properties. nih.gov For instance, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives were evaluated for their efficacy against several bacterial and fungal strains. tsijournals.com One particular derivative demonstrated significant antimicrobial activity against all tested bacterial species, which included Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, as well as the fungus Candida albicans. tsijournals.com Similarly, studies on fused pyrazole ring systems, derived from 3-methyl-5-pyrazolone, have reported moderate antibacterial activity. researchgate.netjmchemsci.com Another study found that specific pyrazolone (B3327878) derivatives were the most potent antimicrobial agents against a panel of bacteria and fungi. naturalspublishing.com
The antimicrobial potential of 5-aminopyrazole derivatives has also been highlighted. mdpi.com One study synthesized a 5-aminopyrazole derivative that showed good activity against the Gram-positive bacterium Bacillus subtilis. mdpi.com Furthermore, pyrazole-based Schiff bases have been noted for their significant antibacterial activity against Salmonella typhimurium. ekb.eg These findings underscore the importance of the pyrazole nucleus as a pharmacophore for developing new therapeutic agents to combat a wide range of microbial infections. nih.govnaturalspublishing.com
Table 1: Selected Antimicrobial Activities of Pyrazole Derivatives
| Compound/Derivative Class | Target Microorganism(s) | Observed Activity | Reference(s) |
|---|---|---|---|
| 1,3,5-Trisubstituted Pyrazole Derivative | E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans | Promising activity against all tested species. | tsijournals.com |
| Fused Pyrazole Ring Systems | Various Bacteria | Moderate antibacterial activity. | researchgate.netjmchemsci.com |
| 5-Aminopyrazole Derivative 25 | Bacillus subtilis (Gram-positive) | Good activity with an inhibition zone of 7.3 ± 1.1 mm. | mdpi.com |
| Pyrazolone Derivatives 3 and 11 | Various Bacteria and Fungi | Found to be the most potent in the tested series. | naturalspublishing.com |
| Pyrazole-based Schiff Base I | Salmonella typhimurium (Gram-negative) | Significant activity with a MIC of 62.5 μg/mL. | ekb.eg |
Antioxidant Properties and Reactive Oxygen Species Scavenging
Derivatives of this compound are recognized for their significant antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. nih.gov These compounds function by scavenging reactive oxygen species (ROS) and other free radicals. nih.govnih.gov The antioxidant potential of these derivatives has been validated through various in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, nitric oxide (NO) scavenging, superoxide (B77818) scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (ferric reducing antioxidant power), and ORAC (oxygen radical absorbance capacity) tests. nih.govnih.govresearchgate.netnih.govnih.gov
For example, a study on novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives demonstrated potent radical scavenging activity against DPPH, NO, and superoxide radicals. nih.gov Another research effort synthesized pyrazolone derivatives that exhibited good antioxidant potential, as confirmed by the DPPH radical scavenging assay, reducing power, and DNA protection assays. nih.gov Similarly, N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives were found to have notable DPPH radical-scavenging activities, with some compounds showing inhibition rates as high as 96.64% at a concentration of 80 mg/mL. researchgate.net
The structural features of these molecules play a critical role in their antioxidant activity. For instance, the presence of an NH proton in the pyrazole ring is believed to contribute to its antioxidant properties. nih.gov Research on 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride identified it as a particularly active compound in ABTS, FRAP, and ORAC assays, proposing it as a lead structure for developing drugs to treat oxidative stress. nih.gov In another study, a pyrazoline derivative containing an electron-releasing hydroxyl group emerged as a highly potent antioxidant. nih.gov These findings highlight the therapeutic potential of pyrazole derivatives as effective antioxidants. researchgate.net
Table 2: Antioxidant Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Assay | Key Finding | Reference(s) |
|---|---|---|---|
| Pyz-1 and Pyz-2 | General Antioxidant Assays | Compounds possess considerable antioxidant and radical scavenger abilities. | nih.gov |
| 3-(2-Naphthyl)-1-phenyl-1H-pyrazole Derivatives | DPPH, NO, Superoxide Scavenging | Potent radical scavenging activity demonstrated. | nih.gov |
| 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride | ABTS, FRAP, ORAC | Identified as the most active derivative in the series. | nih.gov |
| Pyrazoline Derivative IVh (with hydroxyl group) | FRAP, DPPH | Emerged as the most potent antioxidant compound. | nih.gov |
| Oxadiazol-pyrazole derivative II | General Antioxidant Assays | Displayed the highest antioxidant activity among tested compounds. | ekb.eg |
| Pyrazolol Derivative Y12 | DPPH, ABTS, ORACFL | Showed exceptional antioxidant capacity. | nih.gov |
Other Emerging Biological Activities
Derivatives of this compound have emerged as promising candidates for the management of metabolic disorders like type 2 diabetes mellitus by inhibiting key digestive enzymes. nih.gov The inhibition of α-glucosidase and α-amylase is a critical therapeutic strategy for controlling postprandial hyperglycemia. nih.gov
In one study, two synthesized pyrazole derivatives, 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2), were evaluated for their anti-diabetic activity. nih.gov Both compounds demonstrated potent inhibition of α-glucosidase and α-amylase. nih.gov Pyz-1 and Pyz-2 showed α-glucosidase inhibition with IC50 values of 75.62 ± 0.56 µM and 95.85 ± 0.92 µM, respectively, which are comparable to the standard drug Acarbose (IC50 = 72.58 ± 0.68 µM). nih.gov For α-amylase, the IC50 values were 119.3 ± 0.75 µM and 120.2 ± 0.68 µM, respectively, again comparable to Acarbose (IC50 = 115.6 ± 0.574 µM). nih.gov Molecular docking studies further confirmed the binding interactions between these compounds and the active sites of the α-glucosidase and α-amylase enzymes. nih.gov
Another investigation into a series of 1,2,3-triazole-naphthoquinone hybrids also revealed significant α-amylase inhibitory activity, with IC50 values ranging from 17.83 ± 0.14 to 26.00 ± 0.17 μg/mL. researchgate.net These findings indicate that the pyrazole scaffold is a valuable template for designing potent inhibitors of carbohydrate-metabolizing enzymes.
Table 3: Inhibition of Metabolic Enzymes by Pyrazole Derivatives
| Compound | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Pyz-1 | α-glucosidase | 75.62 ± 0.56 µM | nih.gov |
| Pyz-2 | α-glucosidase | 95.85 ± 0.92 µM | nih.gov |
| Pyz-1 | α-amylase | 119.3 ± 0.75 µM | nih.gov |
| Pyz-2 | α-amylase | 120.2 ± 0.68 µM | nih.gov |
| 10y | α-amylase | 17.83 ± 0.14 µg/mL | researchgate.net |
The pyrazole framework is gaining significant attention for its potential in treating central nervous system disorders. nih.gov Research into pyrazolol derivatives has revealed their capacity to act as neuroprotective agents, particularly in the context of ischemic stroke, by leveraging their free radical scavenging abilities. nih.gov
A notable study focused on the design and synthesis of pyrazolol derivatives to develop an anti-ischemic stroke formulation. nih.gov Many of the synthesized compounds showed excellent neurocytoprotective effects in an SH-SY5Y cell injury model subjected to oxygen-glucose deprivation/reoxygenation (OGD/R). nih.gov One compound, 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol (Y12), was particularly remarkable for its exceptional antioxidant capacity and significant metal-chelating activity with Cu2+. nih.gov In vivo studies confirmed that compound Y12 has neuroprotective effects, significantly reducing the infarct area in a mouse model of focal cerebral ischemia. nih.gov
Furthermore, other pyrazoline derivatives have been investigated for their antidepressant activity. In vivo studies using the Tail Suspension Test (TST) showed that certain synthesized analogues could significantly reduce the duration of immobility in mice, indicating antidepressant potential. nih.gov Docking studies suggested that this activity could be linked to interactions with the MAO-A enzyme. nih.gov These diverse findings highlight the promise of pyrazole derivatives as lead candidates for developing new treatments for a range of neurological and CNS-related conditions. nih.govnih.gov
Future Directions and Research Perspectives
Development of Novel and Green Synthetic Methodologies
The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that can be harsh and environmentally taxing. benthamdirect.com The future of synthesizing 5-methyl-1-phenyl-1H-pyrazol-3-amine and its analogs lies in the adoption of green chemistry principles. nih.gov This shift emphasizes the use of environmentally benign solvents like water and ethanol, solvent-free reaction conditions, and the development of catalyst-free or recyclable catalyst systems to improve efficiency and sustainability. mdpi.comtandfonline.com
Key green synthetic strategies that are being explored include:
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form the final product, which enhances efficiency and minimizes waste. tandfonline.commdpi.com MCRs are particularly advantageous for creating diverse libraries of pyrazole derivatives for high-throughput screening.
Microwave and Ultrasonic Assistance: The use of alternative energy sources like microwaves and ultrasound can significantly reduce reaction times, improve yields, and often eliminate the need for harsh catalysts. benthamdirect.com
Use of Green Catalysts: Research is focusing on employing inexpensive, non-toxic, and reusable catalysts, such as ammonium chloride, to drive pyrazole synthesis. jetir.org For instance, an efficient four-component reaction for synthesizing pyranopyrazole derivatives has been developed using CoCuFe2O4 magnetic nanocrystals as a reusable catalyst under solvent-free conditions. tandfonline.com
These methodologies not only reduce the environmental impact of chemical synthesis but also streamline the production of novel pyrazole compounds for pharmacological evaluation. nih.govmdpi.com
| Green Synthesis Strategy | Key Advantages | Example Application |
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. nih.govtandfonline.com | One-pot synthesis of pyranopyrazoles and other fused pyrazole systems. tandfonline.commdpi.com |
| Microwave/Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields, enhanced reaction rates. benthamdirect.com | Synthesis of substituted pyrazole derivatives in aqueous media. nih.gov |
| Use of Green Solvents/Catalysts | Environmentally benign, reduced toxicity, potential for catalyst recycling. nih.govjetir.org | Knorr pyrazole synthesis using ethanol as a solvent and ammonium chloride as a catalyst. jetir.org |
| Solvent-Free Reactions | Elimination of hazardous solvents, easier product isolation, increased reaction rates. tandfonline.com | Synthesis of pyranopyrazole derivatives catalyzed by magnetic nanocrystals at room temperature. tandfonline.com |
Advanced SAR and Mechanism of Action Elucidation through Integrated Approaches
A critical future direction is to move beyond traditional structure-activity relationship (SAR) studies towards a more integrated approach for understanding how pyrazole derivatives function at a molecular level. This involves combining chemical synthesis, biological evaluation, and computational modeling to gain a comprehensive picture of the SAR and mechanism of action (MOA). nih.govconnectjournals.com
Future research will focus on:
Computational Modeling: Molecular docking simulations can predict the binding orientations of pyrazole derivatives within the active sites of target proteins, helping to explain observed biological activities and guide the design of more potent analogs. connectjournals.comnih.gov
In-depth Mechanistic Studies: Investigating the downstream effects of pyrazole compounds on cellular signaling pathways is crucial. For example, studies have begun to elucidate the antioxidant and anti-proliferative mechanisms of some pyrazole derivatives, showing their ability to inhibit ROS production and interfere with the cell cycle. nih.gov
Systematic SAR Exploration: By systematically modifying the substituents on the pyrazole core and the phenyl ring of the this compound scaffold, researchers can map the specific structural features required for activity against different biological targets. SAR studies have already identified potent anti-biofilm agents by exploring substitutions on the aryl ring of related pyrazole compounds. nih.gov
This integrated approach will accelerate the optimization of lead compounds, leading to the development of pyrazole-based drugs with enhanced efficacy and selectivity. connectjournals.com
Exploration of Polypharmacology and Multi-Target Directed Ligands
Complex multifactorial diseases like cancer and neurodegenerative disorders often require therapeutic strategies that can modulate multiple biological targets simultaneously. nih.govmdpi.com The pyrazole scaffold is exceptionally well-suited for the design of Multi-Target Directed Ligands (MTDLs) due to its ability to interact with a wide variety of enzymes and receptors. researchgate.net
Future avenues of research in this area include:
Rational MTDL Design: This involves designing single molecules that incorporate pharmacophoric elements capable of interacting with multiple targets relevant to a specific disease. For instance, pyrazole derivatives have been designed to simultaneously inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key targets in Alzheimer's disease. nih.govresearchgate.net
Combating Drug Resistance: MTDLs can be a powerful strategy to overcome drug resistance in cancer and infectious diseases by hitting both the primary target and resistance-conferring pathways.
Broad-Spectrum Agents: The inherent ability of the pyrazole nucleus to be part of compounds with diverse pharmacological activities—including anti-inflammatory, antimicrobial, and anticancer effects—makes it a prime candidate for developing broad-spectrum therapeutic agents. nih.govmdpi.combenthamscience.com
The exploration of polypharmacology will leverage the structural versatility of the this compound core to create next-generation therapeutics for complex diseases. mdpi.com
Application of Artificial Intelligence and Machine Learning in Pyrazole-Based Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. rjsocmed.comijettjournal.org These technologies can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design and optimization of new drugs. premierscience.comnih.gov
In the context of pyrazole-based drug discovery, AI and ML can be applied to:
Predictive Modeling: ML algorithms can build models to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of novel pyrazole derivatives before they are synthesized, saving time and resources. nih.gov
De Novo Drug Design: Generative AI models can design entirely new pyrazole-based molecules with desired properties, exploring a much larger chemical space than is possible with traditional methods. mit.edu
Target Identification: AI can analyze biological data to identify and validate new molecular targets for which pyrazole derivatives could be effective. premierscience.com
High-Throughput Virtual Screening: AI-driven tools can rapidly screen massive virtual libraries of compounds to identify promising pyrazole-based hits for specific targets. nih.gov
By leveraging these computational tools, researchers can streamline the discovery pipeline, reduce costs, and increase the success rate of developing new pyrazole-based medicines. rjsocmed.com
| AI/ML Application | Role in Pyrazole Drug Discovery | Potential Impact |
| Predictive Modeling (e.g., QSAR) | Predict biological activity and ADMET properties of new pyrazole analogs. nih.gov | Faster lead optimization and reduced late-stage failures. |
| De Novo Design | Generate novel pyrazole structures with optimized, multi-objective properties. mit.edu | Discovery of innovative drug candidates with improved efficacy and safety. |
| Target Identification | Analyze genomic and proteomic data to identify novel disease targets for pyrazole scaffolds. premierscience.com | Expansion of therapeutic applications for pyrazole derivatives. |
| Virtual Screening | Rapidly screen large compound libraries to identify pyrazole hits for specific targets. nih.gov | Accelerated hit identification and reduced screening costs. |
Investigation of Emerging Biological Targets and Disease Areas for Pyrazole Scaffolds
The broad biological activity of pyrazole derivatives suggests their potential against a wide range of diseases. nih.govbenthamscience.comresearchgate.net Future research will focus on exploring the therapeutic utility of scaffolds like this compound against emerging and historically challenging biological targets.
Promising areas for investigation include:
Neurodegenerative Diseases: Beyond Alzheimer's, the neuroprotective properties of pyrazole derivatives could be harnessed for conditions like Parkinson's disease and amyotrophic lateral sclerosis (ALS). nih.govnih.gov
Drug-Resistant Infections: The pyrazole scaffold is a promising starting point for developing new antibacterial and antifungal agents to combat the growing threat of antimicrobial resistance. nih.govresearchgate.net
Oncology: While pyrazoles are present in several anticancer drugs, new research is targeting specific cancer-related pathways like protein kinases (e.g., CDK2, PI3 kinase) and inflammatory mediators involved in tumorigenesis. nih.govmdpi.com
Inflammatory and Autoimmune Diseases: The anti-inflammatory properties of pyrazoles can be further explored for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. nih.gov
The metabolic stability and versatile nature of the pyrazole ring make it an "emerging privileged scaffold," suggesting that many more applications in medicine are yet to be discovered. nih.gov
Q & A
Q. What are the common synthetic routes for 5-methyl-1-phenyl-1H-pyrazol-3-amine?
The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. A representative method starts with monomethylhydrazine and ethyl acetoacetate, followed by cyclization to form the pyrazole core. Subsequent steps include formylation, oxidation, and acylation to introduce substituents. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated before final amination . Alternative routes use condensation reactions with barbituric acids or aldehydes under solvent-free conditions to improve efficiency .
Q. What spectroscopic techniques are used to characterize this compound?
Characterization relies on and NMR to confirm substituent positions and purity. IR spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves crystal packing and hydrogen-bonding networks .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines atomic coordinates and thermal parameters. ORTEP-III visualizes molecular geometry and intermolecular interactions. Graph set analysis (e.g., Etter’s rules) categorizes hydrogen-bonding motifs, critical for understanding molecular packing .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield in multi-step routes?
Optimization involves catalyst selection (e.g., copper(I) bromide for Ullmann-type couplings), solvent polarity adjustments (e.g., dimethyl sulfoxide for solubility), and temperature control. For instance, cesium carbonate as a base in SNAr reactions enhances nucleophilic substitution efficiency. Reaction monitoring via TLC or HPLC ensures intermediate purity .
Q. What challenges arise in resolving crystallographic data for this compound using SHELXL?
Challenges include handling twinned crystals, high thermal motion in flexible substituents (e.g., phenyl rings), and weak diffraction for light atoms (e.g., hydrogen). SHELXL’s constraints (e.g., DFIX for bond lengths) and iterative refinement with anisotropic displacement parameters improve model accuracy. Discrepancies in residual electron density maps may require alternative disorder models .
Q. How do structural modifications at the pyrazole ring influence biological activity?
Substituent effects are studied via structure-activity relationship (SAR) assays. For example:
- Electron-withdrawing groups (e.g., -Cl, -CF) at the 4-position enhance antibacterial activity by increasing electrophilicity.
- Bulky aryl groups (e.g., 4-methoxyphenyl) improve binding affinity to targets like cholecystokinin receptors. In vitro assays (e.g., sea urchin embryo models) quantify antimitotic activity, while molecular docking predicts interactions with enzyme active sites .
Q. How to address discrepancies in reported biological activities of pyrazole derivatives?
Discrepancies may stem from variations in assay protocols (e.g., cell line specificity) or impurity profiles. Rigorous purity validation (HPLC >98%) and standardized testing (e.g., MIC values for antimicrobial studies) reduce variability. Meta-analyses of substituent electronic effects (Hammett σ values) and steric parameters (Taft’s E) rationalize conflicting data .
Q. What role do hydrogen-bonding networks play in the compound’s crystallization?
Hydrogen bonds (N–H⋯N/O) direct molecular packing into specific motifs (e.g., chains, rings). Graph set analysis classifies these interactions as or patterns, influencing solubility and melting points. For example, amine groups often form bifurcated bonds with adjacent pyrazole rings, stabilizing layered crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
